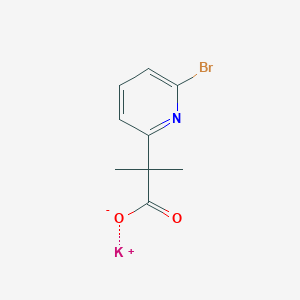
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate is an organic compound that features a bromopyridine moiety attached to a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate typically involves the reaction of 6-bromopyridine with 2-methylpropanoic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{6-Bromopyridine} + \text{2-Methylpropanoic acid} + \text{KOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile
- 2-(6-Bromopyridin-2-yl)-2-methylpropanoic acid
- (6-Bromopyridin-2-yl)methanol
Uniqueness
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific combination of a bromopyridine moiety with a methylpropanoate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H9BrKNO2 |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
potassium;2-(6-bromopyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H10BrNO2.K/c1-9(2,8(12)13)6-4-3-5-7(10)11-6;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KHLUUIGOOHFIMB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















